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Compound of Interest

Compound Name: 4-Methyloxazole

Cat. No.: B041796 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-
Methyloxazole (C₄H₅NO), a heterocyclic compound of interest in medicinal chemistry and

organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with standardized protocols for data

acquisition.

Spectroscopic Data Summary
The empirical formula for 4-Methyloxazole is C₄H₅NO, with a molecular weight of

approximately 83.09 g/mol .[1][2][3] The structural and spectroscopic data are summarized in

the tables below.

¹H NMR Data
Proton NMR data for 4-Methyloxazole is not widely available in the public spectral databases

searched. Based on the analysis of similar oxazole structures, the following chemical shifts can

be predicted. The two aromatic protons on the oxazole ring are expected in the region of 7-8

ppm, with the methyl protons appearing significantly more upfield.

¹³C NMR Data
The ¹³C NMR spectral data were obtained in deuterated chloroform (CDCl₃). The chemical

shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
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Carbon Atom Chemical Shift (δ) in ppm

C-2 150.7

C-4 138.5

C-5 129.5

-CH₃ 10.8

Data sourced from Hiemstra, H., et al. (1979).

Canadian Journal of Chemistry.

Infrared (IR) Spectroscopy Data
The following table summarizes the main absorption bands observed in the infrared spectrum

of 4-Methyloxazole.

Wavenumber (cm⁻¹) Intensity Assignment

~3120 Medium =C-H Stretch (Oxazole Ring)

~2930 Medium C-H Stretch (Methyl Group)

~1590 Strong C=N Stretch (Oxazole Ring)

~1500 Strong C=C Stretch (Oxazole Ring)

~1380 Medium C-H Bend (Methyl Group)

~1100 Strong C-O-C Stretch (Oxazole Ring)

Mass Spectrometry (MS) Data
The mass spectrum of 4-Methyloxazole was obtained by electron ionization (EI). The

molecular ion peak and major fragments are listed below.
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m/z Relative Intensity Assignment

83 High [M]⁺ (Molecular Ion)

55 High
[M - CO]⁺ or [M - HCN]⁺

(fragmentation dependent)

54 Medium [M - HCN - H]⁺

42 Medium [C₂H₂N]⁺

Experimental Protocols & Workflows
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These

protocols are intended as a general guide and may be adapted based on the specific

instrumentation used.

Workflow for Spectroscopic Analysis
The general workflow for obtaining and analyzing spectroscopic data for a compound like 4-
Methyloxazole is illustrated below.
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General Workflow for Spectroscopic Analysis of 4-Methyloxazole

Sample Preparation

Data Acquisition

Data Processing

Data Analysis & Interpretation

4-Methyloxazole Sample

Dissolve in appropriate
deuterated solvent (NMR)
or analyze neat (IR, MS)

NMR Spectrometer
(¹H and ¹³C) FT-IR Spectrometer GC-MS System

Fourier Transform,
Phasing, Baseline Correction

Background Subtraction,
Peak Picking

Chromatogram Integration,
Mass Spectrum Extraction

Assign Chemical Shifts,
Analyze Coupling Constants Identify Functional Groups Determine Molecular Weight,

Analyze Fragmentation Pattern

Final Spectroscopic Report

Click to download full resolution via product page

Workflow for Spectroscopic Data Acquisition and Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A small amount of 4-Methyloxazole is dissolved in a deuterated

solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A concentration of 5-

10 mg/mL is generally sufficient.
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Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and

¹³C nuclei. The sample is inserted into the magnet, and the magnetic field is shimmed to

achieve homogeneity.

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a

spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-

noise ratio.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the

spectrum. Key parameters include a spectral width of about 220 ppm, a relaxation delay of

2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural

abundance of ¹³C.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to

generate the spectrum. The spectrum is then phased, baseline corrected, and referenced.

For ¹H and ¹³C NMR in CDCl₃, the residual solvent peak (7.26 ppm for ¹H) or the solvent

carbon peak (77.16 ppm for ¹³C) can be used as an internal reference, or tetramethylsilane

(TMS) at 0 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For a liquid sample like 4-Methyloxazole, the neat liquid is used. A

drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a

drop of the liquid directly onto the ATR crystal.

Background Spectrum: A background spectrum of the empty spectrometer (or clean salt

plates/ATR crystal) is recorded to account for atmospheric CO₂ and water vapor, as well as

any instrumental artifacts.

Sample Spectrum Acquisition: The prepared sample is placed in the IR beam path, and the

spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise

ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

Data Processing: The final absorbance or transmittance spectrum is generated by ratioing

the sample spectrum against the background spectrum.
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Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of 4-Methyloxazole is prepared in a volatile organic

solvent, such as dichloromethane or hexane.

GC-MS System Setup: A capillary GC column suitable for the analysis of polar heterocyclic

compounds (e.g., a DB-5ms or equivalent) is installed. The GC oven temperature program is

set to separate the analyte from the solvent and any impurities. A typical program might start

at 50°C, hold for 1-2 minutes, and then ramp at 10-20°C/min to a final temperature of 250°C.

Injection and Separation: A small volume (typically 1 µL) of the sample solution is injected

into the GC inlet. The volatile components are vaporized and separated as they pass through

the column.

Mass Spectrometry Detection: As the separated components elute from the GC column, they

enter the mass spectrometer. Electron ionization (EI) at a standard energy of 70 eV is used

to fragment the molecules. The mass analyzer scans a mass range (e.g., m/z 35-300) to

detect the molecular ion and its fragments.

Data Processing: The total ion chromatogram (TIC) is processed to identify the peak

corresponding to 4-Methyloxazole. The mass spectrum associated with this peak is then

extracted and analyzed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b041796#spectroscopic-data-of-4-methyloxazole-nmr-
ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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